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molecular formula CH3Cl B073174 Chloromethane-d3 CAS No. 1111-89-3

Chloromethane-d3

Cat. No. B073174
M. Wt: 53.5 g/mol
InChI Key: NEHMKBQYUWJMIP-FIBGUPNXSA-N
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Patent
US07737283B2

Procedure details

A solution of Example C (1.66 g, 4.0 mmol) and SOCl2 (0.60 mL, 8.0 mmol) in CH3Cl (100 mL) was refluxed for 3 h and concentrated in vacuum to yield 1-{3-tert-butyl-1-[3-chloromethyl)phenyl]-1H-pyrazol-5-yl}-3-(naphthalen-1-yl)urea (1.68 g, 97%) was obtained as white powder. 1H NMR (DMSO-d6): δ 9.26 (s, 1H), 9.15 (s, 1H), 8.42-7.41 (m, 11H), 6.40 (s, 1, H), 4.85 (s, 2H), 1.28 (s, 9H). MS (ESI) m/z: 433 (M+H+).
Name
solution
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(C1C=C([NH:10][C:11]([NH:13][C:14]2[CH:19]=[CH:18][C:17](Cl)=[CH:16][CH:15]=2)=[O:12])N(C2C=C(C=CC=2)C(OCC)=O)N=1)(C)(C)C.O=S(Cl)Cl>CCl>[C:14]1([NH:13][C:11](=[O:12])[NH2:10])[C:15]2[C:16](=[CH:19][CH:14]=[CH:15][CH:16]=2)[CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
solution
Quantity
1.66 g
Type
reactant
Smiles
C(C)(C)(C)C1=NN(C(=C1)NC(=O)NC1=CC=C(C=C1)Cl)C=1C=C(C(=O)OCC)C=CC1
Name
Quantity
0.6 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)NC(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 451.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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